molecular formula C8H9BrO4S2 B1328585 2,4-Bis(methylsulfonyl)-1-bromobenzene CAS No. 1000018-15-4

2,4-Bis(methylsulfonyl)-1-bromobenzene

Cat. No.: B1328585
CAS No.: 1000018-15-4
M. Wt: 313.2 g/mol
InChI Key: HVZSYPWJDNQYQL-UHFFFAOYSA-N
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Description

2,4-Bis(methylsulfonyl)-1-bromobenzene is an organic compound with the molecular formula C8H9BrO2S2 It is characterized by the presence of two methylsulfonyl groups attached to a benzene ring, along with a bromine atom at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(methylsulfonyl)-1-bromobenzene typically involves the bromination of 2,4-dimethylsulfonylbenzene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 1-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(methylsulfonyl)-1-bromobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylsulfonyl groups can be oxidized to sulfone groups using oxidizing agents like hydrogen peroxide or peracids.

    Reduction Reactions: The compound can be reduced to form 2,4-dimethylsulfonylbenzene using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (hydrogen peroxide, peracids), solvents (acetic acid, water).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Corresponding substituted benzene derivatives.

    Oxidation: 2,4-Bis(methylsulfonyl)-1-benzenesulfonic acid.

    Reduction: 2,4-Dimethylsulfonylbenzene.

Scientific Research Applications

2,4-Bis(methylsulfonyl)-1-bromobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Bis(methylsulfonyl)-1-bromobenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the methylsulfonyl groups can undergo oxidation or reduction. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylsulfonylbenzene: Lacks the bromine atom, making it less reactive in substitution reactions.

    2,4-Bis(methylsulfonyl)-1-chlorobenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    2,4-Bis(methylsulfonyl)-1-fluorobenzene:

Uniqueness

2,4-Bis(methylsulfonyl)-1-bromobenzene is unique due to the presence of both bromine and methylsulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis and applications. Its ability to undergo various chemical reactions makes it a valuable compound in research and industry.

Properties

IUPAC Name

1-bromo-2,4-bis(methylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO4S2/c1-14(10,11)6-3-4-7(9)8(5-6)15(2,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZSYPWJDNQYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284228
Record name 1-Bromo-2,4-bis(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-15-4
Record name 1-Bromo-2,4-bis(methylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,4-bis(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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